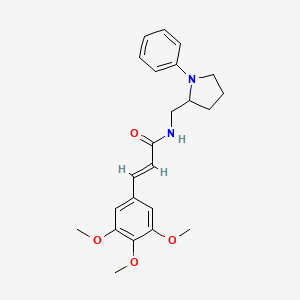

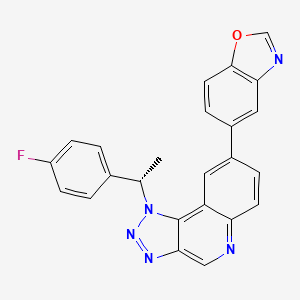

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMA belongs to the class of acrylamide derivatives and has been studied extensively for its pharmacological properties.

科学的研究の応用

Polymer Science and Engineering

Swelling and Dye Adsorption Studies : Studies have explored the use of acrylamide-based hydrogels in swelling, diffusion, and adsorption of water-soluble dyes, indicating their potential applications in environmental cleanup and water treatment technologies. For instance, Dadhaniya et al. (2006) detailed the preparation of super swelling acrylamide/N-vinylpyrrolidone/3-(2-hydroxyethyl carbamoyl) acrylic acid hydrogels through free radical polymerization, highlighting their efficacy in dye adsorption from aqueous solutions (Dadhaniya, Patel, & Patel, 2006).

Controlled Radical Polymerization : The controlled radical polymerization of acrylamides incorporating amino acid moieties demonstrates advancements in polymer chemistry, enabling the synthesis of homopolymers with narrow polydispersity and potential biomedical applications. Mori, Sutoh, and Endo (2005) synthesized homopolymers of monosubstituted acrylamide having an amino acid moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization, suggesting its applicability in creating polymers with controlled structures (Mori, Sutoh, & Endo, 2005).

Biomedical Applications

Drug Delivery Systems : The thermoresponsive properties of poly(N-isopropyl acrylamide) have been widely researched for drug delivery applications. Convertine et al. (2004) reported on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, paving the way for its use in creating smart drug delivery systems that respond to temperature changes (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

Viral Inhibition and Biochemical Applications : Acrylamide polymers bearing pendant alpha-sialoside groups have been found to significantly inhibit the agglutination of erythrocytes by the influenza A virus, indicating their potential as antiviral agents. Lees, Spaltenstein, Kingery-Wood, and Whitesides (1994) discussed how these polymers inhibit hemagglutination more effectively than monomeric sialic acid, suggesting a multivalent inhibition mechanism that could be beneficial in designing antiviral therapies (Lees, Spaltenstein, Kingery-Wood, & Whitesides, 1994).

Material Chemistry

Synthesis and Characterization of Macroporous Silica : Tian et al. (2010) synthesized and characterized macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases in chromatography, demonstrating the versatility of acrylamide derivatives in creating specialized materials for chemical separations (Tian, Lu, Che, Shen, Jiang, & Shen, 2010).

特性

IUPAC Name |

(E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-27-20-14-17(15-21(28-2)23(20)29-3)11-12-22(26)24-16-19-10-7-13-25(19)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-15,19H,7,10,13,16H2,1-3H3,(H,24,26)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHOBMJVMLPPFK-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)

![N-(4-acetamidophenyl)-2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2760994.png)

![2-(diethylamino)-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2760996.png)

![3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2761007.png)